Methyl (2S,4S)-4-[(4-chloro-1-naphthyl)oxy]-2-pyrrolidinecarboxylate hydrochloride
Overview
Description
Methyl (2S,4S)-4-[(4-chloro-1-naphthyl)oxy]-2-pyrrolidinecarboxylate hydrochloride is a synthetic organic compound It is characterized by its complex molecular structure, which includes a pyrrolidine ring, a naphthyl group, and a chloro substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (2S,4S)-4-[(4-chloro-1-naphthyl)oxy]-2-pyrrolidinecarboxylate hydrochloride typically involves multiple steps:
Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Naphthyl Group: This step often involves coupling reactions, such as Suzuki or Heck coupling, to attach the naphthyl group to the pyrrolidine ring.
Esterification: The final step involves esterification to form the methyl ester.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially affecting the naphthyl or pyrrolidine moieties.
Reduction: Reduction reactions might target the ester group or other reducible functionalities.
Substitution: The chloro substituent can participate in nucleophilic substitution reactions, leading to various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be employed under basic conditions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while substitution could produce a variety of functionalized derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical studies.
Medicine: Investigated for its pharmacological properties, possibly as a drug candidate.
Industry: Used in the development of new materials or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of this compound would depend on its specific interactions with molecular targets. It might interact with enzymes, receptors, or other proteins, influencing biological pathways. Detailed studies would be required to elucidate these mechanisms.
Comparison with Similar Compounds
Similar Compounds
- Methyl (2S,4S)-4-[(4-bromo-1-naphthyl)oxy]-2-pyrrolidinecarboxylate hydrochloride
- Methyl (2S,4S)-4-[(4-fluoro-1-naphthyl)oxy]-2-pyrrolidinecarboxylate hydrochloride
Uniqueness
The unique combination of the chloro substituent and the naphthyl group in Methyl (2S,4S)-4-[(4-chloro-1-naphthyl)oxy]-2-pyrrolidinecarboxylate hydrochloride may confer distinct chemical and biological properties compared to its analogs. This could result in different reactivity, binding affinities, or pharmacological effects.
Properties
IUPAC Name |
methyl (2S,4S)-4-(4-chloronaphthalen-1-yl)oxypyrrolidine-2-carboxylate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO3.ClH/c1-20-16(19)14-8-10(9-18-14)21-15-7-6-13(17)11-4-2-3-5-12(11)15;/h2-7,10,14,18H,8-9H2,1H3;1H/t10-,14-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYCWGLPSOXRBJW-LPJGFKLNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC(CN1)OC2=CC=C(C3=CC=CC=C32)Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]1C[C@@H](CN1)OC2=CC=C(C3=CC=CC=C32)Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17Cl2NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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